molecular formula C17H15N3O4S B7738072 MFCD00729563

MFCD00729563

Cat. No.: B7738072
M. Wt: 357.4 g/mol
InChI Key: VXNKFEGIPPWEJY-BQYQJAHWSA-N
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Description

For example, structurally related compounds in the evidence include pyrrolotriazines (e.g., C₆H₃Cl₂N₃) and boronic acids (e.g., C₆H₅BBrClO₂), which are often utilized in drug discovery and cross-coupling reactions .

Key inferred properties (based on comparable compounds):

  • Molecular weight: ~180–235 g/mol (typical for small-molecule intermediates) .
  • Functional groups: Likely halogenated (Cl, Br) or nitrogen-containing heterocycles, given the prevalence of such motifs in similar MDL-classified compounds .
  • Bioactivity: Potential enzyme inhibition or pharmacokinetic properties, as seen in compounds with log S values ranging from -2.99 to -3.5 and moderate bioavailability scores (0.55–0.75) .

Properties

IUPAC Name

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c18-16(22)15-12-5-2-6-13(12)25-17(15)19-14(21)8-7-10-3-1-4-11(9-10)20(23)24/h1,3-4,7-9H,2,5-6H2,(H2,18,22)(H,19,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNKFEGIPPWEJY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD00729563 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD00729563 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with unique chemical and physical properties.

Scientific Research Applications

MFCD00729563 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: this compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of MFCD00729563 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD00729563, two structurally and functionally analogous compounds are analyzed below. Data are synthesized from evidence on related MDL-numbered compounds and their analogs.

Table 1: Structural and Functional Comparison

Property This compound (Inferred) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (3-Bromo-5-chlorophenyl)boronic acid
Molecular Formula C₆H₃X₂Y₃ (X=Cl, Y=N) C₉H₁₀ClN₃ C₆H₅BBrClO₂
Molecular Weight ~188–235 g/mol 188.01 g/mol 235.27 g/mol
Log S (Solubility) -2.5 to -3.5 -2.99 -2.99
Bioavailability Moderate (0.55–0.75) 0.55 0.55
Key Applications Drug intermediates, catalysts Anticancer agents, kinase inhibitors Suzuki-Miyaura cross-coupling reactions
Hazard Profile H315-H319-H335 (skin/eye irritation) H315-H319-H335 Not classified

Key Differences:

Structural Complexity :

  • The pyrrolotriazine derivative (C₉H₁₀ClN₃) features a fused heterocyclic core, enabling selective interactions with biological targets (e.g., kinases) .
  • The boronic acid (C₆H₅BBrClO₂) contains a reactive boron center, making it indispensable in synthetic chemistry for C–C bond formation .
  • This compound likely bridges these roles, depending on its substituents.

Solubility and Bioactivity :

  • Both analogs exhibit low aqueous solubility (Log S ~ -2.99), necessitating formulation optimizations for in vivo studies .
  • The pyrrolotriazine shows higher bioactivity in kinase inhibition assays, whereas the boronic acid is metabolically inert but synthetically versatile .

Synthetic Accessibility :

  • Pyrrolotriazines require multi-step synthesis with iodides and amines under DMF/KI conditions (yield: 60–75%) .
  • Boronic acids are synthesized via palladium-catalyzed borylation (yield: 80–90%) .
  • This compound’s synthetic route may align with these methods but remains unconfirmed.

Research Findings and Limitations

Pharmacological Potential: Pyrrolotriazine derivatives demonstrate nanomolar IC₅₀ values against cancer cell lines, attributed to their planar aromatic systems and halogen substituents . Boronic acids are critical in developing PROTACs (proteolysis-targeting chimeras) but face challenges in BBB penetration .

Gaps in Data :

  • Specific spectral data (NMR, HRMS) and crystallographic structures for this compound are absent in the provided evidence.
  • Hazard classifications (e.g., H315-H319-H335) are extrapolated from structurally related chlorinated compounds .

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